6-bromo-6H-3,1-benzoxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-6H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C8H4BrNO3. It is a white to yellow solid that is stable under standard conditions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-6H-3,1-benzoxazine-2,4-dione typically involves the bromination of 3,1-benzoxazine-2,4-dione. One common method includes the reaction of 3,1-benzoxazine-2,4-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-bromo-6H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Scientific Research Applications
6-bromo-6H-3,1-benzoxazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-bromo-6H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
5-Bromoisatoic anhydride: Similar in structure but with different reactivity and applications.
6-Bromo-2H-1,4-benzoxazin-3(4H)-one: Another benzoxazine derivative with distinct properties.
Uniqueness
6-bromo-6H-3,1-benzoxazine-2,4-dione is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H4BrNO3 |
---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
6-bromo-6H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-4H |
InChI Key |
XSDUUOGHBNAFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)OC(=O)C2=CC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.